molecular formula C17H10Cl4N2O2S B4690598 (5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4690598
M. Wt: 448.1 g/mol
InChI Key: DNASWZQVBDHDNW-RZNTYIFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, multiple chlorine atoms, and an amino group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino group and the dichlorophenyl moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy in treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the dichlorophenyl moiety and exhibit similar chemical properties.

    Thiazole Derivatives: Compounds with a thiazole ring structure, which may have comparable biological activities.

Uniqueness

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2S/c18-10-2-1-9(11(19)6-10)7-25-15-12(20)3-8(4-13(15)21)5-14-16(24)23-17(22)26-14/h1-6H,7H2,(H2,22,23,24)/b14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNASWZQVBDHDNW-RZNTYIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-5-[[3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

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